N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Brand Name: Vulcanchem
CAS No.: 476296-41-0
VCID: VC6598818
InChI: InChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24)
SMILES: CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Molecular Formula: C20H17FN2O3S
Molecular Weight: 384.43

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide

CAS No.: 476296-41-0

Cat. No.: VC6598818

Molecular Formula: C20H17FN2O3S

Molecular Weight: 384.43

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide - 476296-41-0

Specification

CAS No. 476296-41-0
Molecular Formula C20H17FN2O3S
Molecular Weight 384.43
IUPAC Name N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C20H17FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,24)
Standard InChI Key WNFJFNPSFRBQNQ-UHFFFAOYSA-N
SMILES CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F

Introduction

Chemical Structure and Molecular Characteristics

N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide features a benzamide backbone with two key substituents:

  • A 2-fluorophenyl group attached to the amide nitrogen.

  • A methyl(phenyl)sulfamoyl group at the para position of the benzamide ring.

Molecular Formula and Weight

  • Empirical Formula: C20H16FN2O3S\text{C}_{20}\text{H}_{16}\text{FN}_2\text{O}_3\text{S}

  • Molecular Weight: 383.42 g/mol (calculated based on analogous structures ).

Key Structural Features

  • Sulfamoyl Group: The SO2N(CH3)(Ph)-\text{SO}_2\text{N(CH}_3\text{)(Ph)} moiety enhances hydrogen-bonding capacity, critical for enzyme inhibition .

  • Fluorophenyl Group: The electron-withdrawing fluorine atom at the ortho position influences electronic distribution and bioavailability .

Table 1: Comparative Molecular Properties of Sulfamoyl Benzamides

CompoundMolecular FormulaMolecular Weight (g/mol)logP
N-(2-Fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamideC20H16FN2O3S\text{C}_{20}\text{H}_{16}\text{FN}_2\text{O}_3\text{S}383.423.9
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamideC17H15N3O3S2\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_3\text{S}_2373.453.8
2-Fluoro-N-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide C20H15F3N2O3S\text{C}_{20}\text{H}_{15}\text{F}_3\text{N}_2\text{O}_3\text{S}420.414.0

Synthesis and Reaction Pathways

The synthesis of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide involves multi-step reactions, as inferred from analogous sulfamoyl benzamides:

Step 1: Formation of 4-Sulfamoylbenzoyl Chloride

  • React 4-sulfamoylbenzoic acid with thionyl chloride (SOCl2\text{SOCl}_2) to yield the acyl chloride intermediate.

Step 2: Coupling with 2-Fluoroaniline

  • Treat the acyl chloride with 2-fluoroaniline in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) under basic conditions (e.g., triethylamine) to form N-(2-fluorophenyl)-4-sulfamoylbenzamide.

Key Reaction Conditions

  • Temperature: 0–25°C for acyl chloride formation; 50–80°C for coupling steps.

  • Solvents: CH2Cl2\text{CH}_2\text{Cl}_2, dimethylformamide (DMF\text{DMF}).

  • Yield: ~60–75% (estimated from similar syntheses).

Physicochemical Properties

Partition Coefficients and Solubility

  • logP: 3.9 (indicating moderate lipophilicity ).

  • logSw: -4.2 (poor aqueous solubility, typical of sulfonamides ).

  • Polar Surface Area: 65.1 Ų (suggests moderate membrane permeability ).

Hydrogen Bonding Capacity

  • Acceptors: 7 (oxygen and nitrogen atoms).

  • Donors: 2 (amide NH and sulfonamide NH ).

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

Sulfamoyl benzamides are established inhibitors of carbonic anhydrase II (CA-II), an enzyme involved in pH regulation and bicarbonate synthesis . Structural analogs of N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide exhibit nanomolar potency:

Table 2: Inhibitory Activity of Related Compounds Against CA-II

CompoundPDB CodePotency (nM)
(R)-N-(3-Indol-1-yl-2-methyl-propyl)-4-sulfamoyl-benzamide1if70.03
4-(Aminosulfonyl)-N-[(2-fluorophenyl)methyl]-benzamide1g1d0.36
Brinzolamide1a420.13

The target compound likely binds to CA-II’s active site via interactions between its sulfamoyl group and the zinc ion, while the fluorophenyl moiety enhances hydrophobic interactions .

Future Research Directions

  • Enzymatic Assays: Validate CA-II inhibition potency.

  • ADME Studies: Assess bioavailability and metabolic stability.

  • Structural Optimization: Modify fluorophenyl or sulfamoyl groups to enhance selectivity.

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